2-(2-Propyl-1,3-dioxolan-2-yl)acetic acid
Overview
Description
2-(2-Propyl-1,3-dioxolan-2-yl)acetic acid is an organic compound characterized by a dioxolane ring attached to a propyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Propyl-1,3-dioxolan-2-yl)acetic acid typically involves the acetalization of ethyl acetoacetate with ethylene glycol . This reaction is catalyzed by acids such as toluenesulfonic acid or Lewis acids like zirconium tetrachloride . The reaction conditions often include refluxing in toluene with continuous removal of water to drive the reaction to completion.
Industrial Production Methods: Industrial production methods for this compound may involve similar acetalization processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Propyl-1,3-dioxolan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or CrO3 in pyridine.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or NH3 in ethanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolane derivatives.
Scientific Research Applications
2-(2-Propyl-1,3-dioxolan-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Propyl-1,3-dioxolan-2-yl)acetic acid involves its interaction with molecular targets through its functional groups. The dioxolane ring can participate in hydrogen bonding and other interactions, while the acetic acid moiety can undergo ionization, affecting the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
1,3-Dioxolane-2-acetic acid: Similar structure but with different substituents.
2-Methyl-1,3-dioxolan-2-yl-acetic acid: Contains a methyl group instead of a propyl group.
Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate: An ester derivative with different functional groups.
Uniqueness: 2-(2-Propyl-1,3-dioxolan-2-yl)acetic acid is unique due to its specific propyl substitution, which can influence its chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where its structural features are advantageous.
Properties
IUPAC Name |
2-(2-propyl-1,3-dioxolan-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-2-3-8(6-7(9)10)11-4-5-12-8/h2-6H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOZBVQGZXOGRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(OCCO1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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